Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-4-17-9(16)7(3)15-5-6(2)8(14-15)10(11,12)13/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOVULNTAPNQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromopropanoate, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate. In a study assessing various pyrazole derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.062 to 0.25 µg/mL, indicating its efficacy compared to standard antibiotics .
Case Study: Antimicrobial Efficacy
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | 0.125 | 0.25 |
| Control Antibiotic A | 0.5 | 1.0 |
| Control Antibiotic B | 0.062 | 0.125 |
This table illustrates the comparative effectiveness of this compound against established antibiotics, showcasing its potential as a new antibacterial agent.
2. Anti-quorum Sensing Activity
The compound has also been investigated for its anti-quorum sensing activity, which is crucial in managing biofilm formation in bacterial infections. The ability to inhibit quorum sensing mechanisms can lead to novel therapeutic strategies against biofilm-associated infections .
Material Science Applications
1. Synthesis of Functional Materials
This compound serves as a precursor in synthesizing various functional materials, including polymers and coatings with enhanced properties such as thermal stability and chemical resistance. Its trifluoromethyl group contributes to the material's hydrophobicity and overall durability.
Case Study: Polymer Development
In a recent study, researchers synthesized a series of polymers incorporating this compound, resulting in materials with improved mechanical properties and resistance to solvents. The polymers demonstrated enhanced performance in applications such as coatings and adhesives .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences :
- Functional Groups : The target compound’s ester group (-COOEt) contrasts with sulfonamides, carboxamides, or sulfonyl groups in analogues, affecting solubility and metabolic pathways.
- Substituent Complexity : Patent compounds often include halogens (Cl, Br) or heterocycles (imidazo[1,2-a]pyridine), which may confer broader pesticidal spectra .
Data Table: Key Properties and Analogues
Biological Activity
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, a compound with the molecular formula and CAS number 1855906-97-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 250.22 g/mol
- Molecular Structure : Contains a pyrazole ring substituted with a trifluoromethyl group, which is significant for its biological activity.
Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in vivo.
Key Mechanisms:
- COX Inhibition : Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, similar compounds have demonstrated selective COX-1 inhibition with IC50 values in the low micromolar range .
- Meprin Inhibition : Recent studies have shown that pyrazole-based compounds can inhibit meprin proteases, which are implicated in cancer progression and fibrotic diseases. This compound may exhibit similar inhibitory effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency due to enhanced lipophilicity |
| Methyl Group | Modulates selectivity towards COX enzymes |
| Pyrazole Ring | Essential for maintaining biological activity |
Studies have shown that variations in the position and type of substituents on the pyrazole ring can significantly alter the compound's interaction with target enzymes .
Case Studies
- Pain Management : A study exploring small organic molecules for pain management highlighted the role of pyrazole derivatives like this compound in modulating pain pathways through COX inhibition .
- Cancer Research : Research into meprin inhibitors has identified pyrazole derivatives as promising candidates in oncology due to their ability to inhibit tumor progression mechanisms. This compound could potentially serve as a lead compound for developing new cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate?
- Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution between pyrazole precursors (e.g., 4-methyl-3-(trifluoromethyl)-1H-pyrazole) and ethyl bromopropanoate derivatives. Key steps include:
- Use of aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate substitution .
- Temperature control (e.g., 60–80°C) to optimize reaction rates and minimize side products .
- Purification via column chromatography or recrystallization .
- Characterization : Confirm structure using , , and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ) and ester carbonyl (δ ~165–170 ppm in ) .
- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 293 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and intermolecular interactions .
Q. What preliminary biological activities are associated with this pyrazole derivative?
- Findings : Pyrazole derivatives exhibit:
- Enzyme Inhibition : Competitive inhibition of kinases or hydrolases due to trifluoromethyl group’s electron-withdrawing effects .
- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
- Screening : Use in vitro assays (e.g., microdilution for antimicrobial testing, fluorescence-based kinase assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?
- Troubleshooting Strategies :
- Solvent Selection : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce byproduct formation .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry .
- Case Study : A patent route achieved 91% yield by employing pyridine and trioxatriphosphine under nitrogen .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability compared to methyl or chloro analogs .
- Ester vs. Carboxylic Acid : Ethyl ester improves cell membrane permeability, while the acid form (propanoic acid) shows higher target affinity .
Q. What mechanisms explain contradictory bioactivity data across studies?
- Resolution Strategies :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and serum concentration in cell-based assays .
- Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed propanoic acid derivative) via LC-MS/MS .
- Example : Discrepancies in anti-inflammatory activity may arise from differential metabolism in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
